Trifluoromethanesulfonyl fluoride
Overview
Description
Trifluoromethanesulfonyl fluoride, with the chemical formula CF₃SO₂F, is a highly reactive organofluorine compound. It is known for its role in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, which is a next-generation click reaction designed to assemble functional molecules quickly and modularly . This compound is widely used in organic synthesis due to its unique properties and reactivity.
Mechanism of Action
Target of Action
Trifluoromethanesulfonyl fluoride is a strong electrophile . It is primarily used to introduce the triflyl group, CF3SO2 . The primary targets of this compound are molecules with nucleophilic sites, such as phenols .
Mode of Action
This compound interacts with its targets through a process known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry . This process involves the replacement of fluoride at the electrophilic sulfur center . This compound is used as a new SuFEx handle to efficiently synthesize triflates and triflamides .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of various OH-containing materials into useful electrophiles for further derivatization . For example, aliphatic alcohols can be converted into alkyl fluorides or alkylating agents, carboxylic acids into acyl fluorides, and silyl ethers into sulfonate esters .
Pharmacokinetics
It is known that the compound is gaseous above -22 °c . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the efficient synthesis of triflates and triflamides . It also enables the chemoselective trifluoromethanesulfonation of phenols vs. amine groups .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . Additionally, the compound is gaseous above -22 °C, which may affect its stability and efficacy in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonyl fluoride can be synthesized by reacting trifluoromethanesulfonyl chloride with a metal fluoride in the presence of water. The reaction conditions typically involve maintaining the water content between 0.6 to 10.0 mass% based on the metal fluoride . Another method involves the electrochemical fluorination of methylsulfonyl chloride in anhydrous hydrofluoric acid .
Industrial Production Methods: In industrial settings, this compound is produced using a two-chamber system where the compound is generated ex situ and used as a SuFEx handle to efficiently synthesize triflates and triflamides . This method is broadly tolerated and lends itself to peptide modification or coupling reactions.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfonyl fluoride undergoes various types of reactions, including substitution reactions where it acts as an electrophile. It is particularly known for its role in SuFEx chemistry, where it facilitates the formation of triflates and triflamides .
Common Reagents and Conditions: Common reagents used in reactions with this compound include phenols and amines. The presence of water is crucial for achieving chemoselective trifluoromethanesulfonation of phenols versus amine groups .
Major Products: The major products formed from reactions involving this compound include triflates, triflamides, and triflimidate esters .
Scientific Research Applications
Trifluoromethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triflates and triflamides.
Biology: The compound is used in peptide modification and other biochemical applications.
Medicine: It plays a role in drug development, particularly in the synthesis of biologically active molecules.
Comparison with Similar Compounds
- Sulfuryl fluoride (SO₂F₂)
- Thionyl tetrafluoride (SOF₄)
- Ethenesulfonyl fluoride (CH₂CHSO₂F)
Comparison: Trifluoromethanesulfonyl fluoride is unique due to its high reactivity and efficiency in SuFEx chemistry. Compared to similar compounds, it offers better chemoselectivity and is more broadly tolerated in various reaction conditions . Its potential as an eco-friendly insulating gas also sets it apart from other fluorinated compounds .
Properties
IUPAC Name |
trifluoromethanesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVAEVYIJHDKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059827 | |
Record name | Methanesulfonyl fluoride, trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-05-7 | |
Record name | Trifluoromethanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonyl fluoride, trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonyl fluoride, trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonyl fluoride, trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoromethanesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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